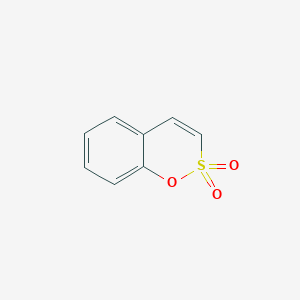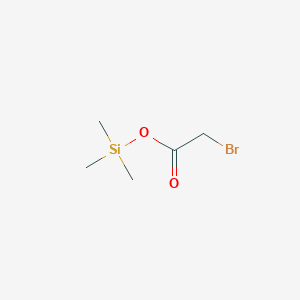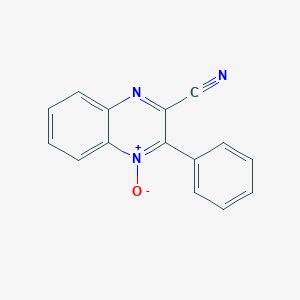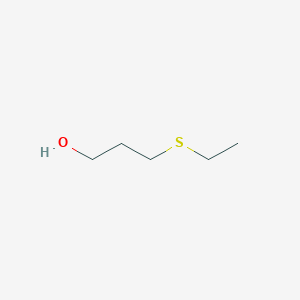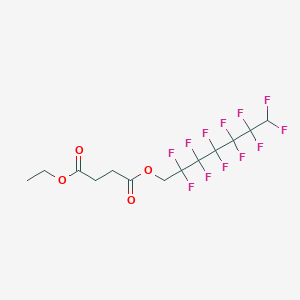
Ethyl 1,1,7-trihydroperfluoroheptyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,1,7-trihydroperfluoroheptyl succinate, also known as EHPS, is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. EHPS is a perfluorinated compound that has a high surface activity and is soluble in both water and oil. It has been used in a variety of applications, including as a wetting agent, emulsifier, and dispersant.
Mechanism of Action
Ethyl 1,1,7-trihydroperfluoroheptyl succinate functions as a surfactant due to its unique structure, which contains both hydrophobic and hydrophilic groups. The perfluorinated tail of Ethyl 1,1,7-trihydroperfluoroheptyl succinate is hydrophobic, while the succinate group is hydrophilic. This allows Ethyl 1,1,7-trihydroperfluoroheptyl succinate to reduce the surface tension of both water and oil, making it an effective wetting agent and emulsifier. Ethyl 1,1,7-trihydroperfluoroheptyl succinate also has the ability to form micelles, which can solubilize hydrophobic compounds.
Biochemical and Physiological Effects:
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has been shown to have low toxicity and is considered to be biocompatible. It has been used in various biomedical applications, including drug delivery and tissue engineering. Ethyl 1,1,7-trihydroperfluoroheptyl succinate has also been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and antimicrobial coatings.
Advantages and Limitations for Lab Experiments
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has several advantages for use in lab experiments. It has a high surface activity, which makes it an effective wetting agent and emulsifier. It is also soluble in both water and oil, which allows it to be used in a variety of applications. However, Ethyl 1,1,7-trihydroperfluoroheptyl succinate can be expensive to produce, and its perfluorinated structure may limit its use in certain applications.
Future Directions
There are several future directions for the use of Ethyl 1,1,7-trihydroperfluoroheptyl succinate in scientific research. One potential application is in the field of drug delivery, where Ethyl 1,1,7-trihydroperfluoroheptyl succinate could be used to solubilize hydrophobic drugs and improve their bioavailability. Ethyl 1,1,7-trihydroperfluoroheptyl succinate could also be used in the production of biocompatible coatings for medical devices and implants. Additionally, further research is needed to explore the potential antimicrobial properties of Ethyl 1,1,7-trihydroperfluoroheptyl succinate and its use in disinfectants and antimicrobial coatings.
Synthesis Methods
Ethyl 1,1,7-trihydroperfluoroheptyl succinate is synthesized by the reaction of 1,1,7,7-tetrahydroperfluoroheptanol with succinic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. Ethyl 1,1,7-trihydroperfluoroheptyl succinate can also be synthesized using other methods, including the reaction of perfluoroalkyl iodide with ethyl succinate in the presence of a reducing agent.
Scientific Research Applications
Ethyl 1,1,7-trihydroperfluoroheptyl succinate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the preparation of nanoparticles, as a dispersant in the production of polymer composites, and as a wetting agent in the fabrication of microfluidic devices. Ethyl 1,1,7-trihydroperfluoroheptyl succinate has also been used as a stabilizer for enzymes and proteins, as well as a surfactant in the extraction of biomolecules from biological samples.
properties
CAS RN |
18770-67-7 |
|---|---|
Product Name |
Ethyl 1,1,7-trihydroperfluoroheptyl succinate |
Molecular Formula |
C13H12F12O4 |
Molecular Weight |
460.21 g/mol |
IUPAC Name |
4-O-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C13H12F12O4/c1-2-28-6(26)3-4-7(27)29-5-9(16,17)11(20,21)13(24,25)12(22,23)10(18,19)8(14)15/h8H,2-5H2,1H3 |
InChI Key |
HPQWMQHQOLGLON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
synonyms |
Succinic acid 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)4-ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





